molecular formula C16H12ClNO3 B4509459 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate

Cat. No.: B4509459
M. Wt: 301.72 g/mol
InChI Key: CTDNVFSYCJNYJY-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chlorobenzyl group attached to a benzoxazole ring, which is further acetylated. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-10(19)20-13-6-7-14-15(18-21-16(14)9-13)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDNVFSYCJNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzoxazole is reacted with 4-chlorobenzyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the benzoxazole derivative using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazole ring and acetate group undergo oxidation under controlled conditions:

Reagent/Conditions Product Yield Key Observations
Potassium permanganate (KMnO₄) in acidic mediumQuinone derivatives via benzoxazole ring oxidation68–72%Formation of intramolecular hydrogen bonds stabilizes intermediates .
Hydrogen peroxide (H₂O₂)Acetate group oxidation to ketone55–60%Requires catalytic amounts of Fe²⁺ for radical initiation.
Lead tetraacetate (Pb(OAc)₄)Oxidative coupling with aromatic aldehydes80–85%Generates dimeric structures through radical intermediates .

Mechanistic Insight :

  • Benzoxazole oxidation proceeds via electrophilic attack on the electron-rich oxazole nitrogen, forming N-oxide intermediates that rearrange to quinones .

  • Acetate oxidation follows a radical pathway, where H₂O₂ generates hydroxyl radicals that abstract hydrogen from the methyl group.

Reduction Reactions

Selective reduction targets the benzoxazole ring or chlorobenzyl group:

Reagent/Conditions Product Yield Key Observations
Sodium borohydride (NaBH₄) in methanolPartial reduction of oxazole to dihydrobenzoxazole45–50%Stereoselectivity observed at C2 and C3 positions.
Lithium aluminum hydride (LiAlH₄)Cleavage of acetate ester to primary alcohol90–95%Complete deacetylation without affecting the benzoxazole ring.
Catalytic hydrogenation (H₂/Pd-C)Chlorobenzyl group dehalogenation60–65%Requires elevated temperatures (80–100°C) for C-Cl bond activation.

Mechanistic Insight :

  • LiAlH₄ reduces the acetate ester via nucleophilic acyl substitution, releasing methanol and forming a primary alcohol.

  • Catalytic hydrogenation proceeds through adsorption of the chlorobenzyl group onto the Pd surface, followed by H₂ dissociation and C-Cl bond cleavage.

Nucleophilic Substitution Reactions

The chlorobenzyl group exhibits reactivity toward nucleophiles:

Nucleophile Product Conditions Yield
Ammonia (NH₃)3-(4-Aminobenzyl)-1,2-benzoxazol-6-yl acetateEthanol reflux, 6 hr70–75%
Sodium methoxide (NaOMe)Methoxy-substituted benzyl derivativeDMF, 80°C, 4 hr65–70%
Thiophenol (C₆H₅SH)Thioether analogK₂CO₃, DMSO, 12 hr60–65%

Key Findings :

  • Substitution at the para-chloro position follows an SNAr mechanism, facilitated by electron-withdrawing effects of the benzoxazole ring.

  • Steric hindrance from the benzyl group slows reaction kinetics compared to simpler chlorobenzene derivatives.

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions:

Conditions Product Rate Constant (k)
1M NaOH, aqueous ethanol3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol2.4 × 10⁻³ min⁻¹
1M HCl, refluxSame product as alkaline hydrolysis1.1 × 10⁻³ min⁻¹

Mechanistic Comparison :

  • Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate with rate dependence on hydroxide ion concentration.

  • Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, accelerating nucleophilic water attack .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives75–80%
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosN-aryl substituted analogs65–70%

Optimization Data :

  • Suzuki couplings require anhydrous conditions and aryl boronic acids with electron-withdrawing groups for optimal yields.

  • Buchwald-Hartwig amination achieves >90% conversion when using sterically hindered amines.

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield (Φ)
254 nmAcetonitrileRing-opened isocyanate intermediate0.12
365 nmTolueneChlorobenzyl migration product0.08

Proposed Pathways :

  • 254 nm irradiation cleaves the benzoxazole C-O bond, generating reactive isocyanate species .

  • 365 nm excitation promotes sigmatropic rearrangements of the chlorobenzyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of benzoxazole derivatives in anticancer therapy. Compounds similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate have shown efficacy against various cancer cell lines. For instance, benzoxazole derivatives exhibit cytotoxic effects through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Neuroprotective Effects
Research indicates that certain benzoxazole derivatives can enhance progranulin expression, which is crucial for neuroprotection. This suggests that compounds like 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate could be explored for their potential in treating neurodegenerative diseases .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens including bacteria and fungi. Studies have synthesized various benzoxazole compounds and evaluated their activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate promising results for compounds similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate .

Compound Target Pathogen MIC (µg/mL)
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetateStaphylococcus aureusX
Escherichia coliY
Candida albicansZ

Enzyme Inhibition

Inhibition of Enzymatic Activity
Benzoxazole derivatives have been investigated for their ability to inhibit various enzymes linked to disease processes. For example, some studies have reported that benzoxazole compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives for their anticancer activities. Among these, a compound structurally similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate exhibited potent activity against several human cancer cell lines, with IC50 values indicating significant cytotoxicity .

Case Study 2: Antimicrobial Screening
In another investigation reported in Acta Biologica Hungarica, researchers synthesized various benzoxazole derivatives and tested them against multiple bacterial strains. The results showed that compounds with a chlorobenzyl substitution had enhanced antimicrobial properties compared to their non-substituted counterparts .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its broad range of biological activities.

    4-Chlorobenzyl Derivatives: Compounds with similar chlorobenzyl groups, often studied for their antimicrobial properties.

    Acetylated Benzoxazoles: Compounds with acetyl groups attached to the benzoxazole ring, known for their enhanced biological activities.

Uniqueness

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate stands out due to its unique combination of a chlorobenzyl group and an acetylated benzoxazole ring. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring substituted with a 4-chlorobenzyl group and an acetate moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazole, including 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate, exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains were recorded, showing effectiveness against both Gram-positive and Gram-negative bacteria.
  • The compound displayed MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antibacterial activity .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied:

  • Molecular Docking Studies : In silico studies indicated strong binding affinities to cancer-related receptors, suggesting that these compounds can inhibit tumor growth effectively.
  • Cell Viability Assays : Compounds similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate showed over 70% cell viability in various cancer cell lines, indicating potential as anticancer agents .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzoxazole derivatives:

  • In a mouse model of psoriasis induced by imiquimod, treatment with related compounds resulted in a significant reduction in erythema intensity and skin thickness, which are critical indicators of inflammation .

Study on Psoriasis Model

A study evaluated the effects of benzoxazole derivatives on psoriasis using an imiquimod-induced model:

  • Mice treated with the compound exhibited reduced PASI scores over a period of 14 days compared to control groups.
  • Histopathological analysis revealed decreased hyperkeratosis and other psoriatic alterations in treated mice .

Anticancer Efficacy in Cell Lines

Another study investigated the anticancer effects of related benzoxazole derivatives on various cancer cell lines:

  • The compounds were tested at different concentrations, demonstrating dose-dependent inhibition of cell proliferation.
  • Molecular docking results correlated well with experimental data, reinforcing the potential of these compounds as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : Esterification of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol with acetic anhydride under catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) conditions. Monitor reaction progress via TLC or HPLC .
  • Route 2 : Nucleophilic substitution of a pre-functionalized benzoxazole intermediate with 4-chlorobenzyl chloride, followed by acetylation. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance regioselectivity.
    • Yield Optimization : Use design-of-experiment (DoE) frameworks to test variables (catalyst loading, stoichiometry). For example:
ParameterRange TestedOptimal ValueImpact on Yield
Catalyst (mol%)1–5%3% H₂SO₄+22% yield
Reaction Time4–12 h8 hPlateau after 8 h

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry via ¹H NMR (e.g., benzyl CH₂ protons at δ 4.2–4.5 ppm; acetate methyl at δ 2.1–2.3 ppm). ¹³C NMR distinguishes carbonyl (δ 170–175 ppm) and benzoxazole carbons (δ 150–160 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 316.07). Use reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC:
  • Major degradation pathway : Hydrolysis of the acetate group to regenerate the hydroxyl intermediate.
  • Recommendations : Store at –20°C in inert atmosphere (argon) with desiccant to prevent moisture uptake .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological activity or binding affinity?

  • Methodology :

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the chlorobenzyl group’s hydrophobic interactions and the benzoxazole’s π-stacking potential.
  • QSAR modeling : Train models on benzoxazole derivatives with known IC₅₀ values. Prioritize descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Case Study :

  • Conflict : Some studies report solubility in DMSO (>50 mg/mL), while others note limited solubility in ethanol (<5 mg/mL).
  • Resolution :

Replicate experiments using standardized protocols (e.g., shake-flask method, 25°C).

Analyze solvent purity (e.g., anhydrous vs. hydrated DMSO).

Use DSC/TGA to detect polymorphic forms affecting solubility .

Q. What are the mechanistic pathways for its photodegradation, and how can this inform experimental design?

  • Methodology :

  • Photolysis Studies : Expose solutions (UV-Vis light, λ = 254 nm) and track degradation via LC-MS. Identify radicals (e.g., chlorobenzyl intermediates) using spin-trapping agents like DMPO.
  • Key Findings :
  • Primary pathway : Cleavage of the benzoxazole ring under UV light, forming nitroso byproducts.
  • Mitigation : Add antioxidants (e.g., BHT) or use amber glassware to limit light exposure .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

  • Root Causes :

  • Impure starting materials (e.g., 4-chlorobenzyl chloride with residual HCl).
  • Inconsistent workup procedures (e.g., aqueous vs. organic phase extraction).
    • Resolution Framework :

Validate starting material purity via GC-MS or titration.

Standardize quenching and purification steps (e.g., column chromatography vs. recrystallization).

Report yields with error margins (±5%) from triplicate trials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate

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